molecular formula C7H11F2N B13205152 8,8-Difluoro-4-azabicyclo[5.1.0]octane

8,8-Difluoro-4-azabicyclo[5.1.0]octane

Katalognummer: B13205152
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: MIOSWEIGQFUFDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-Difluoro-4-azabicyclo[510]octane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-4-azabicyclo[5.1.0]octane typically involves the use of fluorinated precursors and specific reaction conditions to ensure the incorporation of fluorine atoms into the bicyclic structure. One common method involves the reaction of a suitable azabicyclo compound with a fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 8,8-Difluoro-4-azabicyclo[5.1.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the bicyclic structure .

Wissenschaftliche Forschungsanwendungen

8,8-Difluoro-4-azabicyclo[5.1.0]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 8,8-Difluoro-4-azabicyclo[5.1.0]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

    8,8-Difluoro-4-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of the rings.

    8,8-Difluoro-4-azabicyclo[4.1.0]octane: Another similar compound with a different ring configuration.

Uniqueness: 8,8-Difluoro-4-azabicyclo[5.1.0]octane is unique due to its specific ring structure and the presence of two fluorine atoms, which impart distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H11F2N

Molekulargewicht

147.17 g/mol

IUPAC-Name

8,8-difluoro-4-azabicyclo[5.1.0]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)5-1-3-10-4-2-6(5)7/h5-6,10H,1-4H2

InChI-Schlüssel

MIOSWEIGQFUFDC-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC2C1C2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.